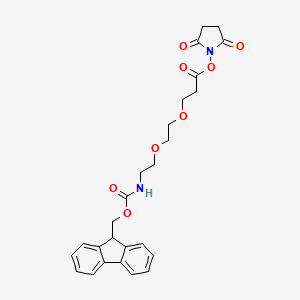

Fmoc-PEG2-NHS ester

Description

Significance of Heterobifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Heterobifunctional linkers are molecules that contain two different reactive functional groups. This dual reactivity is crucial in bioconjugation as it allows for the selective and sequential attachment of two different molecular entities. axispharm.com Polyethylene glycol (PEG) linkers, in particular, have become indispensable in this field due to their unique properties. chempep.com

The inclusion of a PEG spacer in a linker molecule offers several advantages:

Increased Solubility: PEG is highly soluble in aqueous environments, a property that is conferred to the molecules it is attached to. This is especially beneficial when working with hydrophobic molecules, enhancing their solubility for biological applications. chempep.com

Biocompatibility: PEG is known for its low toxicity and minimal immunogenicity, making it a suitable component for in vivo applications. chempep.com

Flexibility: The PEG chain is flexible, which can help to reduce steric hindrance between the conjugated molecules, allowing them to maintain their native conformation and function. chempep.com

Controlled Spacing: PEG linkers provide a defined spacer arm between the conjugated molecules, which can be critical for optimizing the biological activity of the final conjugate. chempep.com

The use of heterobifunctional PEG linkers enables the precise construction of complex biomolecular architectures, such as antibody-drug conjugates (ADCs), by allowing for the controlled and specific attachment of different components. axispharm.comnih.gov This modular approach facilitates the development of novel therapeutics and research tools with enhanced properties. nih.gov

Architectural Overview of Fmoc-PEG2-NHS Ester: Fluorenylmethyloxycarbonyl (Fmoc) and N-Hydroxysuccinimide (NHS) Ester Moieties

The utility of this compound stems from its distinct molecular components: the Fmoc protecting group and the NHS ester reactive group, connected by a short PEG chain.

Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group serves as a protecting group for a primary amine. This protection is stable under a wide range of chemical conditions but can be readily removed using a mild base, typically a solution of piperidine (B6355638). rapp-polymere.com This feature allows for the selective deprotection of the amine at a desired stage of a synthetic sequence, enabling further modification at that specific site. cd-bioparticles.netrapp-polymere.com This strategy is fundamental in solid-phase peptide synthesis and other multi-step chemical syntheses. vulcanchem.com

N-Hydroxysuccinimide (NHS) Ester Group: The NHS ester is a highly reactive group that specifically targets primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comcreative-proteomics.com The reaction between an NHS ester and a primary amine forms a stable amide bond. chemimpex.com This reactivity makes NHS esters one of the most common and effective tools for labeling proteins, peptides, and other amine-containing molecules. thermofisher.comchemimpex.com

The combination of these two functionalities within the this compound molecule provides a powerful tool for bioconjugation. The NHS ester can first be used to attach the linker to a primary amine on a target molecule. Subsequently, the Fmoc group can be removed to expose a new primary amine, which can then be used for further conjugation to another molecule. cd-bioparticles.netbroadpharm.com The short, hydrophilic PEG2 spacer enhances the water solubility of the reagent and the resulting conjugate. cd-bioparticles.netbroadpharm.com

Historical Context and Evolution of Amine-Reactive Reagents in Biochemical Research

The modification of primary amines has long been a cornerstone of protein chemistry and bioconjugation. nih.gov Primary amines, particularly the ε-amino group of lysine residues, are abundant and typically located on the surface of proteins, making them readily accessible for chemical modification. thermofisher.comthermofisher.com

One of the earliest classes of amine-reactive reagents to be widely used were isothiocyanates, with their application for modifying amines reported as early as 1937. nih.govrsc.org These compounds react with primary amines to form thiourea (B124793) linkages. rsc.org

A significant advancement in the field came with the introduction of N-hydroxysuccinimide (NHS) esters in the 1960s. nih.govnih.gov Initially developed for peptide synthesis, NHS esters were found to be highly efficient at reacting with primary amines to form very stable amide bonds. nih.gov This method proved to be more effective and resulted in more stable conjugates compared to previous techniques. rsc.org The high reactivity and specificity of NHS esters for amines under physiological conditions led to their widespread adoption for labeling and crosslinking biomolecules. creative-proteomics.comrsc.org

Over time, the repertoire of amine-reactive reagents has expanded to include other functionalities like imidoesters and aldehydes. thermofisher.comcreative-proteomics.com The development of heterobifunctional crosslinkers, combining an amine-reactive group like an NHS ester with another reactive group targeting a different functionality (e.g., a sulfhydryl-reactive maleimide), further enhanced the precision of bioconjugation strategies. thermofisher.com The evolution of these reagents, from simple homobifunctional molecules to sophisticated heterobifunctional linkers like this compound, reflects the increasing demand for precise control over the assembly of complex biomolecular structures in biochemical research. chempep.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O8/c29-23-9-10-24(30)28(23)36-25(31)11-13-33-15-16-34-14-12-27-26(32)35-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17H2,(H,27,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMVUZTWJNGUEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

488085-18-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=488085-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101102662 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488085-18-3 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[3-[(2,5-dioxo-1-pyrrolidinyl)oxy]-3-oxopropyl]-ω-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101102662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for Fmoc Peg2 Nhs Ester

Strategies for the Controlled Synthesis of Monodispersed PEG Derivatives

The defining characteristic of Fmoc-PEG2-NHS ester is its precisely defined, short PEG linker. Unlike polydisperse PEG mixtures produced by the polymerization of ethylene (B1197577) oxide, monodispersed PEGs are required for applications demanding high purity and well-defined structures. acs.org The synthesis of these uniform PEG derivatives is a significant focus of organic chemistry. creativepegworks.comacs.org

Stepwise Organic Synthesis Approaches for Defined PEG Oligomers

Stepwise organic synthesis is the primary method for producing monodispersed PEG oligomers. nih.gov This approach involves the sequential addition of ethylene glycol units, allowing for precise control over the length of the PEG chain. Several strategies have been developed to achieve this, including unidirectional iterative coupling, bidirectional iterative coupling, and chain doubling. acs.orgacs.orgbeilstein-journals.org

A common technique is the Williamson ether synthesis, where an alkoxide reacts with an organohalide. acs.org In the context of PEG synthesis, this typically involves reacting a PEG alcohol with a PEG tosylate. To control the reaction and prevent unwanted polymerization, protecting groups are employed. For instance, a monoprotected PEG building block, such as one with a dimethoxytrityl (DMTr) group, can be reacted with another PEG moiety. beilstein-journals.org The synthesis cycle often involves deprotection, coupling, and purification steps, which are repeated to achieve the desired chain length. nih.gov

Solid-phase synthesis has emerged as a powerful technique for the stepwise creation of monodispersed PEGs. nih.gov In this method, the initial PEG unit is attached to a solid support, such as a polystyrene resin. nih.gov Subsequent PEG monomers are then added in a cyclical process of deprotection and coupling. nih.gov This approach simplifies purification, as excess reagents and byproducts can be washed away after each step, often eliminating the need for chromatography. nih.gov

Optimization of Reaction Conditions for Fmoc and NHS Ester Integration

The integration of the Fmoc and NHS ester functionalities onto the PEG linker requires careful optimization of reaction conditions to ensure high yields and prevent side reactions. The Fmoc group, which protects the amine, is typically introduced using Fmoc-Cl or Fmoc-OSu under basic conditions. uni-regensburg.de

The NHS ester is created by activating the terminal carboxylic acid of the PEG chain. This is commonly achieved using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxysuccinimide. researchgate.net The NHS ester is a good leaving group, making the final compound highly reactive towards primary amines. vulcanchem.com Optimization of this step involves controlling the solvent, temperature, and reaction time to maximize the yield of the activated ester while minimizing hydrolysis. vulcanchem.comnih.gov For instance, using anhydrous solvents and maintaining a neutral to slightly acidic pH can improve the stability of the NHS ester. nih.gov

Integration into Solid-Phase Peptide Synthesis (SPPS) Frameworks

This compound is extensively used in solid-phase peptide synthesis (SPPS) to introduce PEG chains onto peptides, a process known as PEGylation. beilstein-journals.org This modification can enhance the therapeutic properties of peptides by increasing their solubility, stability, and circulation half-life. frontiersin.org

Fmoc-Based SPPS Protocols for Constructing Peptide-PEG Conjugates

The Fmoc/tBu strategy is the most common method in SPPS. beilstein-journals.orgiris-biotech.de In this approach, the N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups like tert-butyl (tBu). beilstein-journals.orgpeptide.com

The synthesis proceeds by anchoring the first amino acid to a solid resin support. lifetein.com The Fmoc group is then removed with a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine. lifetein.commasterorganicchemistry.com The next Fmoc-protected amino acid is then coupled to the deprotected amine. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. lifetein.com

This compound can be incorporated into this workflow to PEGylate the peptide. The NHS ester end of the molecule reacts with a primary amine on the peptide, forming a stable amide bond. vulcanchem.comcreativepegworks.com

Precursor Design for N-Terminal and Side-Chain Conjugation in Peptides

The design of the this compound allows for selective conjugation to either the N-terminus of a peptide or the side chain of an amino acid like lysine (B10760008). nih.gov

N-Terminal Conjugation: To achieve N-terminal PEGylation, the fully synthesized and side-chain protected peptide is cleaved from the resin, and its N-terminal Fmoc group is removed. The resulting free N-terminal amine can then react with the NHS ester of this compound in solution. frontiersin.org Alternatively, the PEGylation can be performed while the peptide is still attached to the resin. beilstein-journals.org

Side-Chain Conjugation: For side-chain PEGylation, an amino acid with a protected amine in its side chain, such as Fmoc-Lys(Dde)-OH, is incorporated into the peptide sequence during SPPS. The Dde group is an orthogonal protecting group that can be selectively removed without affecting the Fmoc or tBu groups. Once the peptide is synthesized, the Dde group is cleaved, exposing the lysine's side-chain amine for reaction with the this compound. beilstein-journals.org This allows for site-specific PEGylation at a defined position within the peptide sequence. frontiersin.org

Deprotection Strategies for the Fmoc Group in Conjugation Schemes

The Fmoc group serves as a temporary protecting group for the amine and must be removed to either allow for further chain elongation in SPPS or to yield the final deprotected amine in the conjugate. The standard method for Fmoc deprotection is treatment with a 20% solution of piperidine in DMF. lifetein.commasterorganicchemistry.com The mechanism involves the deprotonation of the acidic proton on the fluorenyl ring by piperidine, leading to the elimination of dibenzofulvene and the release of the free amine. vulcanchem.com

Chemical Lability of Fmoc to Basic Conditions

A defining characteristic of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is its exceptional lability under mild basic conditions. nih.govpublish.csiro.au This property is fundamental to its widespread use in modern solid-phase peptide synthesis (SPPS) and other synthetic strategies. nih.govamericanpeptidesociety.org The Fmoc group is stable to acidic and hydrolytic conditions but can be rapidly and cleanly removed by treatment with a weak base, most commonly a secondary amine like piperidine. wikipedia.orgrsc.org

The mechanism of cleavage is a base-catalyzed β-elimination reaction. The process is initiated by the abstraction of the acidic proton on the fluorenyl ring's C9 position. This deprotonation leads to the formation of a stabilized carbanion, which then rapidly eliminates to form the highly conjugated and reactive dibenzofulvene molecule, along with carbon dioxide and the free, deprotected primary amine. nih.gov The deprotection reaction is highly efficient; for instance, in a typical solution of 20% piperidine in N,N-dimethylformamide (DMF), the Fmoc group has an approximate half-life of only six seconds. wikipedia.org This rapid and specific removal under non-hydrolytic, mild alkaline conditions prevents damage to other sensitive functional groups or acid-labile linkers that may be present in the molecule. publish.csiro.auwikipedia.org

Table 1: Common Reagents for Fmoc Group Deprotection This table summarizes common deprotection cocktails used to cleave the Fmoc group.

| Reagent Cocktail | Solvent | Conditions & Notes | Source(s) |

| 20% Piperidine | N,N-dimethylformamide (DMF) | Standard condition for SPPS. Approximate half-life of Fmoc is 6 seconds. | wikipedia.org |

| 5% Piperazine, 1% DBU, 1% Formic Acid | N,N-dimethylformamide (DMF) | An alternative to piperidine, which is a controlled substance. | wikipedia.org |

| 20% Piperidine | Dimethylacetamide (DMAC) | Used in syntheses where DMAC is the primary solvent. | nih.gov |

Sequential Functionalization via Orthogonal Protecting Groups

The concept of "orthogonality" in chemical synthesis is crucial for the assembly of complex molecules. iris-biotech.debiosynth.com Orthogonal protecting groups are distinct classes of temporary blocking groups that can be removed under specific, non-overlapping chemical conditions. organic-chemistry.org This allows for the selective deprotection and reaction of one functional group in a molecule while others, protected by different orthogonal groups, remain intact. organic-chemistry.orgbiosynth.com

This compound is a classic example of a reagent designed for sequential functionalization using an orthogonal strategy. broadpharm.combiosynth.com It possesses two key reactive sites governed by different chemical principles:

The NHS ester: This group is highly reactive toward primary amines at or near physiological pH, forming stable amide bonds. acs.orgreading.ac.uk It is, however, stable under the basic conditions used for Fmoc removal.

The Fmoc-protected amine: The Fmoc group is stable to the conditions required for the NHS ester-amine coupling reaction but is selectively cleaved by bases like piperidine. wikipedia.orgiris-biotech.de

This orthogonality is often leveraged in combination with other protecting groups, most notably acid-labile groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) esters or ethers. americanpeptidesociety.orgiris-biotech.de The Fmoc/tBu combination is a cornerstone of modern SPPS. iris-biotech.debiosynth.com While the Fmoc group is removed with a base, the tBu group is stable to base but is readily cleaved by strong acids such as trifluoroacetic acid (TFA). americanpeptidesociety.orgiris-biotech.de

A typical sequential functionalization using this compound could proceed as follows:

A molecule containing a primary amine (e.g., a peptide's lysine side chain) is reacted with the NHS ester of this compound to form a stable amide linkage. The Fmoc group remains unaffected.

The resulting conjugate is then treated with a basic solution, such as 20% piperidine in DMF, to selectively remove the Fmoc group. nih.gov This exposes a new primary amine at the end of the PEG linker.

This newly deprotected amine is now available for a subsequent, distinct chemical reaction, such as conjugation to another molecule or further peptide chain elongation. broadpharm.comcd-bioparticles.net

This step-by-step control allows for the precise construction of complex architectures, such as branched peptides, antibody-drug conjugates (ADCs), and PROTACs. sigmaaldrich.commedchemexpress.com

Table 2: Orthogonal Protecting Group Strategies with Fmoc This table outlines protecting groups that are orthogonal to the Fmoc group, enabling sequential deprotection schemes.

| Protecting Group | Abbreviation | Lability Condition | Reagent Example | Orthogonality Principle | Source(s) |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base-Labile | 20% Piperidine in DMF | Removed by base, stable to acid. | americanpeptidesociety.orgwikipedia.orgiris-biotech.de |

| tert-Butyloxycarbonyl | Boc | Acid-Labile | Trifluoroacetic Acid (TFA) | Removed by acid, stable to base used for Fmoc removal. | americanpeptidesociety.orgrsc.orgbiosynth.com |

| tert-Butyl | tBu | Acid-Labile | Trifluoroacetic Acid (TFA) | Used for side chains (e.g., Asp, Glu, Ser, Thr). Removed by acid. | iris-biotech.debiosynth.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Hydrazine-Labile | 2% Hydrazine in DMF | Removed by hydrazine, stable to both acid (TFA) and base (piperidine). | sigmaaldrich.com |

| Azide (B81097) | N₃ | Reduction-Labile | Thiols or Phosphines | Stable to both acid and base; reduced to an amine. | sigmaaldrich.com |

Mechanistic Investigations of Amide Bond Formation Via Nhs Ester Chemistry

Nucleophilic Attack of Primary Amines on Activated NHS Esters

The reaction between Fmoc-PEG2-NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide, an effective leaving group, to yield the final, stable amide bond. glenresearch.com

Kinetic and Thermodynamic Considerations in Amide Linkage Formation

The formation of an amide bond from an NHS ester and a primary amine is a thermodynamically favorable process, resulting in a very stable covalent bond. glenresearch.com The reaction kinetics are generally second-order, meaning the rate is dependent on the concentrations of both the amine and the NHS ester. acs.org A critical factor governing the reaction rate is the pH of the solution, which dictates the protonation state of the primary amine. For the amine to be nucleophilic, it must be in its unprotonated form (-NH2). creative-proteomics.comresearchgate.net Consequently, the reaction is most efficient at a pH slightly above the pKa of the target amine, typically in the range of pH 7.2 to 8.5. creative-proteomics.comthermofisher.com Below this range, the amine is increasingly protonated (-NH3+), reducing its nucleophilicity and slowing the reaction. lumiprobe.comwindows.net However, at pH values above 8.5, the competing reaction of NHS ester hydrolysis becomes significantly faster, which can lower the yield of the desired amide conjugate. thermofisher.comrsc.org For instance, the half-life of an NHS ester can decrease from several hours at pH 7 to just minutes at pH 8.6. thermofisher.commdpi.com

Table 1: Influence of pH on NHS Ester Reaction Pathways This table illustrates the general competition between aminolysis (desired reaction) and hydrolysis (side reaction) at different pH values.

| pH Range | Predominant Amine State | Aminolysis Rate | Hydrolysis Rate | Overall Efficiency for Amide Formation |

|---|---|---|---|---|

| < 7.0 | Protonated (R-NH₃⁺) | Slow | Slow | Low |

| 7.2 - 8.5 | Deprotonated (R-NH₂) | Fast | Moderate | High (Optimal) |

| > 8.5 | Deprotonated (R-NH₂) | Fast | Fast | Decreasing (due to hydrolysis) |

Solvent and Buffer System Influence on Reaction Efficiency

The choice of solvent and buffer is crucial for a successful conjugation reaction. This compound, like many non-sulfonated NHS esters, may have limited solubility in purely aqueous solutions and often requires a water-miscible organic co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) for initial dissolution before being added to the aqueous reaction mixture. thermofisher.comlumiprobe.com It is important to use high-quality, amine-free DMF, as contaminating dimethylamine (B145610) can react with the NHS ester. lumiprobe.com

The buffer system's primary role is to maintain the optimal pH range (7.2-8.5). thermofisher.com Phosphate, borate, or bicarbonate buffers are commonly used. thermofisher.com Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target molecule for reaction with the NHS ester. broadpharm.com The buffer concentration itself can also affect the rate of hydrolysis, necessitating a careful balance to ensure pH stability without excessively promoting the degradation of the NHS ester. thermofisher.com

Selectivity and Specificity of NHS Ester Reactions with Biomolecules

A significant advantage of NHS ester chemistry is its high selectivity for primary amines over other nucleophilic functional groups commonly found in biomolecules. creative-proteomics.com

Preferential Reactivity with Aliphatic Primary Amines

NHS esters show a strong preference for reacting with the primary aliphatic amines found in biomolecules, namely the N-terminal α-amino group and the ε-amino group of lysine (B10760008) residues. broadpharm.comnih.gov This selectivity is based on the superior nucleophilicity of these amines at physiological or slightly basic pH. nih.gov While both sites are reactive, their relative reactivity can be modulated by pH. The N-terminal α-amine generally has a lower pKa (around 8.0) compared to the ε-amine of lysine (around 10.5). nih.gov By performing the reaction at a pH closer to 7.5-8.0, it is possible to favor modification of the N-terminus, although the abundance of lysine residues in most proteins often leads to labeling at multiple sites. nih.govnih.gov

Minimization of Undesired Side Reactions with Other Nucleophiles

While highly selective, NHS esters can engage in side reactions with other nucleophiles, especially under non-ideal conditions. researchgate.net These include the hydroxyl groups of serine, threonine, and tyrosine, and the imidazole (B134444) group of histidine. stackexchange.comnih.gov Reaction with hydroxyl groups forms less stable ester linkages that are susceptible to hydrolysis, particularly at higher pH. glenresearch.comresearchgate.netnih.gov Acylation of histidine is also possible but is often reversible. stackexchange.com The thiol group of cysteine is a strong nucleophile, but it is typically less of a concern as it is often found in its oxidized (disulfide) state in proteins.

To ensure specificity, it is critical to control the reaction conditions. Maintaining the pH between 7.2 and 8.5 is the most effective strategy to maximize the reaction with primary amines while minimizing side reactions with less nucleophilic groups like tyrosines and serines. thermofisher.comstackexchange.com Controlling the reaction time and temperature can further enhance selectivity, as the desired aminolysis is generally faster than the potential side reactions and hydrolysis. rsc.org

Table 2: Relative Reactivity of Protein Functional Groups with NHS Esters This table summarizes the general reactivity of nucleophilic groups found in proteins with NHS esters under typical conjugation conditions (pH 7.2-8.5).

| Functional Group | Amino Acid Residue(s) | Relative Reactivity with NHS Ester | Resulting Linkage | Stability of Linkage |

|---|---|---|---|---|

| α-Amino | N-terminus | High | Amide | High |

| ε-Amino | Lysine | High | Amide | High |

| Phenolic Hydroxyl | Tyrosine | Low | Ester | Low (Hydrolyzable) |

| Thiol | Cysteine | Moderate-High | Thioester | Moderate |

| Imidazole | Histidine | Low | Acyl-imidazole | Low (Reversible) |

| Aliphatic Hydroxyl | Serine, Threonine | Very Low | Ester | Low (Hydrolyzable) |

Advanced Applications of Fmoc Peg2 Nhs Ester in Bioconjugation and Chemical Biology

Engineering of Peptide and Protein Conjugates for Enhanced Biomedical Performance

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a well-established strategy to improve the therapeutic properties of biomacromolecules. nih.gov Fmoc-PEG2-NHS ester serves as a critical building block in this process, enabling controlled and specific modifications. biosynth.combroadpharm.com

Strategies for Site-Specific PEGylation of Biomacromolecules

Achieving site-specific PEGylation is crucial to avoid the formation of heterogeneous mixtures of conjugates with varying activities and stabilities. nih.gov Traditional methods often target lysine (B10760008) residues, which can lead to random and multiple PEG attachments. nih.gov Modern strategies, however, aim for precise modification at a single, predetermined site.

One common approach involves the introduction of a unique reactive handle, such as a cysteine residue, into the protein structure through site-directed mutagenesis. nih.gov The thiol group of the cysteine can then be selectively targeted by a maleimide-functionalized PEG, creating a stable thioether bond. nih.gov For example, certolizumab pegol, a PEGylated Fab' fragment of an antibody, is conjugated via a C-terminal cysteine. nih.gov

Alternatively, the N-terminus of a protein can be specifically PEGylated under mildly acidic conditions through reductive amination with a PEG-aldehyde. conicet.gov.ar This method was successfully used to create pegfilgrastim, a long-acting version of granulocyte-colony stimulating factor (G-CSF). nih.gov

The this compound is particularly useful in solid-phase peptide synthesis (SPPS). nih.govacs.org The Fmoc group is compatible with standard SPPS chemistry, allowing for the incorporation of the PEG linker at a specific position within the peptide sequence. nih.govacs.org The NHS ester can then be used to conjugate the peptide to another molecule, such as a protein or a small molecule drug. axispharm.com

Modulation of Biological Activity through PEG-Mediated Conformational Changes

The attachment of a PEG chain can influence the conformation and, consequently, the biological activity of a protein or peptide. nih.gov While often intended to shield the biomolecule from degradation and immune recognition, PEGylation can also induce subtle structural changes that modulate its function. nih.gov

The impact of PEGylation on conformational stability is highly dependent on the attachment site and the linker chemistry used. nih.gov Research on the WW domain, a small β-sheet protein, has shown that PEGylation can be either stabilizing or destabilizing depending on the location of the PEG chain. nih.gov Interestingly, different site-specific PEGylation strategies at the same position can have opposing effects on stability. nih.gov This highlights the importance of carefully selecting both the conjugation site and the linker to achieve the desired effect on protein conformation and activity. nih.gov

In some cases, PEGylation can even enhance the biological activity of a molecule. For instance, an asparaginase (B612624) enzyme modified with a short PEG chain exhibited increased activity. mdpi.com However, the opposite can also be true, as seen with a PEGylated growth hormone receptor antagonist that showed reduced function compared to its unmodified counterpart. mdpi.com These findings underscore the complex interplay between the PEG moiety, the biomolecule's structure, and its biological function.

Design of Multivalent Ligands and Scaffolds

Multivalent ligands, which present multiple copies of a binding motif, often exhibit significantly enhanced affinity and specificity for their targets compared to their monovalent counterparts. This compound and similar PEG linkers are valuable tools in the construction of such multivalent scaffolds. caltech.edu

The hydrophilic and flexible nature of the PEG spacer can be used to optimally position the individual ligand units for simultaneous interaction with their binding sites. In one study, a triligand was synthesized using Fmoc-NH-(PEG)2-OH to create a multivalent construct targeting the Akt2 protein. caltech.edu The PEG spacers in this design serve to connect the individual peptide arms, allowing for cooperative binding. caltech.edu

Furthermore, this compound can be used to attach targeting moieties or imaging agents to a central scaffold. frontiersin.org For example, a fluorescent dye was coupled to a peptide-based scaffold using an NHS ester, demonstrating the utility of this chemistry in creating multifunctional constructs for research and diagnostic applications. frontiersin.org

Development of Antibody-Drug Conjugates (ADCs) and Linker Stability Studies

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. huatengsci.com The linker that connects the antibody and the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. biochempeg.com PEG-containing linkers, including those derived from this compound, are increasingly being used in ADC development to improve their properties. huatengsci.com

Cleavable and Non-Cleavable Linker Design Principles in ADCs

ADC linkers can be broadly classified as either cleavable or non-cleavable. biochempeg.com

Cleavable linkers are designed to release the cytotoxic payload upon encountering specific conditions within the tumor microenvironment or inside the cancer cell. broadpharm.com Common cleavage mechanisms include:

Protease-sensitive linkers: These linkers, often containing dipeptides like valine-citrulline, are cleaved by lysosomal proteases such as cathepsin B. broadpharm.com

Acid-sensitive linkers: These linkers, which may contain a hydrazone group, are hydrolyzed in the acidic environment of endosomes and lysosomes. broadpharm.com

Glutathione-sensitive linkers: These linkers incorporate a disulfide bond that is reduced in the high-glutathione environment of the cell cytoplasm. broadpharm.com

The use of cleavable linkers can lead to a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring cancer cells that may not express the target antigen. broadpharm.com

Non-cleavable linkers , in contrast, rely on the complete degradation of the antibody within the lysosome to release the drug, which remains attached to the linker and an amino acid residue from the antibody. biochempeg.com This approach generally results in greater plasma stability and may reduce off-target toxicity. biochempeg.com Ado-trastuzumab emtansine (T-DM1 or Kadcyla®) is a successful example of an ADC that utilizes a non-cleavable thioether linker. biochempeg.com

PEG moieties are incorporated into both cleavable and non-cleavable linkers to enhance the hydrophilicity of the ADC, which can reduce aggregation and improve its pharmacokinetic profile. researchgate.net

Impact of PEG Spacer Length on Conjugate Properties in ADC Development

The length of the PEG spacer in an ADC linker can have a significant impact on the properties of the conjugate. sigmaaldrich.com

Pharmacokinetics and Stability: Increasing the length of the PEG spacer has been shown to improve the pharmacokinetic profile of ADCs. In one study, ADCs with longer PEG chains (8, 12, and 24 PEG units) exhibited longer plasma half-lives and lower clearance rates compared to those with shorter or no PEG spacers. sigmaaldrich.com This is attributed to the ability of the PEG chain to shield the hydrophobic drug from the surrounding environment, reducing aggregation and clearance. sigmaaldrich.com

Efficacy and Tolerability: The length of the PEG spacer can also influence the efficacy and tolerability of an ADC. In the same study, ADCs with longer PEG spacers demonstrated improved efficacy in a mouse tumor model. sigmaaldrich.com Furthermore, longer PEG chains were associated with better tolerability, as evidenced by reduced weight loss in mice at high doses. sigmaaldrich.com

However, the optimal PEG length can be context-dependent. Excessively long linkers have been reported to decrease efficacy in some cases. researchgate.net Therefore, the length of the PEG spacer must be carefully optimized for each specific ADC to achieve the best balance of stability, efficacy, and safety. researchgate.net

The following table summarizes the impact of PEG spacer length on ADC properties based on a study of DAR8 ADCs with a maleimide-PEG-glucuronide-MMAE linker.

| PEG Length | ADC Clearance | Tumor Growth | Mouse Survival |

| No PEG | High | Rapid | Low |

| PEG2 | High | Moderate | Moderate |

| PEG4 | Moderate | Slow | High |

| PEG8 | Low | Suppressed | High |

| PEG12 | Low | Suppressed | High |

| PEG24 | Low | Suppressed | High |

| Data adapted from a study on the impact of PEG length on ADC pharmacodynamics and tolerability. sigmaaldrich.com |

Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)

This compound is a valuable tool in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). bioscience.co.ukmedchemexpress.comglpbio.com PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. precisepeg.comaxispharm.com A typical PROTAC consists of a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a chemical linker connecting them. precisepeg.combiochempeg.com

Role of PEG Linkers in PROTAC Ternary Complex Formation

The linker component of a PROTAC is not merely a passive spacer; it plays a critical role in the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. precisepeg.comaxispharm.com The flexibility and length of the linker are crucial for allowing the two ligands to simultaneously bind to their respective proteins without steric hindrance. explorationpub.com

Structure-Activity Relationships of PEG-Based PROTAC Linkers

The structure of the PEG linker, including its length and composition, significantly influences the potency and efficacy of a PROTAC. explorationpub.com The optimization of the linker is a key aspect of PROTAC design, often involving the synthesis and evaluation of a series of compounds with varying linker lengths. explorationpub.com

Research has shown that there is an optimal linker length for effective protein degradation, and this length can vary depending on the specific target and E3 ligase. explorationpub.com For example, a study on estrogen receptor-alpha (ERα) targeting PROTACs found that a 16-atom PEG linker was significantly more potent in degrading the target than a 12-atom linker, even though both had similar binding affinities. explorationpub.com In contrast, for a homo-PROTAC designed to degrade the E3 ligase CRBN, a shorter 8-atom PEG linker was found to be optimal. explorationpub.com Generally, PROTACs with longer linkers have demonstrated higher efficiency in mediating the degradation of target proteins. explorationpub.com However, excessively long linkers can also be detrimental if they fail to bring the two proteins into close enough proximity for ubiquitination to occur. explorationpub.com

The composition of the linker also plays a role. While PEG linkers are common, some studies have shown that replacing PEG units with alkyl chains can impact activity. nih.gov The subtle effects of both linker length and composition necessitate empirical optimization for each PROTAC system. nih.gov

Table 1: Impact of PEG Linker Length on PROTAC Activity

| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Observation | Reference |

|---|---|---|---|---|---|

| ERα | VHL | PEG | 12 | Similar binding affinity to 16-atom linker | explorationpub.com |

| ERα | VHL | PEG | 16 | Significantly more potent degradation than 12-atom linker | explorationpub.com |

| CRBN | CRBN | PEG | 8 | Optimal for degradation | explorationpub.com |

| TBK1 | VHL | PEG/Alkyl | <12 | No apparent activity | explorationpub.com |

| TBK1 | VHL | PEG/Alkyl | >12 | Robust degradation potential | explorationpub.com |

Functionalization of Nanoparticles and Biomaterials

This compound is also utilized in the functionalization of nanoparticles and biomaterials for various biomedical applications. The process of attaching PEG chains to a surface, known as PEGylation, is a widely used strategy to improve the properties of these materials. nih.govfrontiersin.org

Surface Modification Strategies for Drug Delivery and Sensing Platforms

PEGylation of nanoparticles is a key strategy for enhancing their performance in drug delivery and sensing. nih.govfrontiersin.org The hydrophilic and neutral PEG chains form a hydrated layer on the nanoparticle surface, which acts as a "stealth" coating. frontiersin.org This coating sterically hinders the adsorption of proteins from the bloodstream, a process known as opsonization, which would otherwise mark the nanoparticles for clearance by the immune system. nih.govmdpi.com By reducing opsonization and subsequent phagocytosis, PEGylation prolongs the circulation time of nanoparticles in the body, increasing the likelihood of them reaching their target site. nih.govfrontiersin.org

The density and molecular weight of the PEG chains on the nanoparticle surface are critical parameters that influence their effectiveness. nih.gov A sufficient PEG density is required to effectively shield the nanoparticle surface. nih.gov The method of attaching the PEG linker is also important. This compound allows for covalent attachment to amine groups on the nanoparticle surface, which is a more stable method than physical adsorption. rsc.org

Creation of Biocompatible Interfaces for Cellular Interactions

Beyond drug delivery, PEGylation is crucial for creating biocompatible interfaces between synthetic materials and biological systems. mdpi.comnih.gov When a foreign material is introduced into the body, it can trigger an immune response and non-specific protein adsorption, leading to issues like blood clotting or inflammation. mdpi.com By modifying the surface of a biomaterial with PEG chains using reagents like this compound, a more biocompatible interface can be created. mdpi.com

This surface modification can improve the interactions of the material with cells. mdpi.com For example, in tissue engineering, scaffolds are often functionalized with PEG to create a microenvironment that supports neural cell adhesion, proliferation, and differentiation. mdpi.com The PEG layer helps to minimize adverse reactions from the body while allowing for specific cellular interactions that are beneficial for tissue regeneration. mdpi.com The ability to create these biocompatible interfaces is essential for the development of medical implants, biosensors, and other devices that come into contact with biological tissues. accscience.com

Integration into Diagnostic and Imaging Probes

The properties of this compound also make it a useful component in the construction of diagnostic and imaging probes. The PEG linker can improve the solubility and pharmacokinetic properties of these probes, while the NHS ester allows for their conjugation to targeting moieties such as antibodies or peptides. axispharm.comaxispharm.com

For instance, PEG-functionalized magnetic nanoparticles have been developed as contrast agents for magnetic resonance imaging (MRI). nih.gov The PEG coating enhances their circulation time, and the inclusion of an NHS ester on the PEG chain allows for the attachment of antibodies that can target specific cells, such as cancer cells. nih.gov This targeted approach can improve the sensitivity and specificity of the imaging technique. Similarly, in the development of fluorescent probes, the PEG linker can help to reduce non-specific background signals and improve the probe's performance in biological imaging applications. uni-marburg.de

Covalent Attachment of Fluorescent Dyes and Reporter Molecules

The covalent labeling of biomolecules with fluorescent dyes and other reporter molecules is a cornerstone of modern biological research, enabling the visualization and tracking of molecules in vitro and in vivo. This compound provides a versatile platform for such modifications. The NHS ester functionality allows for the direct conjugation of the linker to primary amines present on biomolecules, such as the lysine residues of proteins or amine-modified oligonucleotides. nih.govresearchgate.netlumiprobe.com This reaction is typically performed in buffers with a pH range of 7-9 to ensure the primary amines are deprotonated and reactive. thermofisher.com

Once the Fmoc-PEG2-linker is attached to the target biomolecule, the Fmoc protecting group can be removed using a mild base, such as piperidine (B6355638) in dimethylformamide (DMF), to expose a new primary amine. broadpharm.combroadpharm.com This newly available amine serves as a reactive handle for the attachment of a second molecule, such as a fluorescent dye. Many common fluorophores, including fluorescein (B123965) and its derivatives (e.g., FAM), rhodamine derivatives, and cyanine (B1664457) dyes (e.g., Cy3, Cy5), are commercially available as NHS esters. researchgate.netlumiprobe.com These dye-NHS esters can then be reacted with the amine-functionalized biomolecule-PEG conjugate to form a stable, fluorescently labeled product. This stepwise approach offers precise control over the labeling process and the final conjugate structure.

| Fluorophore Class | Reactive Form for Amine Coupling |

| Fluorescein | NHS-fluorescein (e.g., 5(6)-FAM, SE) nih.govresearchgate.net |

| Cyanine Dyes | Cy3-NHS ester, Cy5-NHS ester researchgate.netlumiprobe.com |

| Rhodamine | NHS-rhodamine thermofisher.com |

| Janelia Fluor® Dyes | Janelia Fluor®, SE (Succinimidyl Ester) tocris.com |

This table summarizes common classes of fluorescent dyes that can be conjugated to amine-functionalized molecules.

Biotinylation Strategies for Affinity-Based Assays

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a widely used technique in affinity-based assays such as ELISA, Western blotting, and pull-down assays. creative-diagnostics.combiochempeg.com The extraordinarily high affinity of biotin for streptavidin and avidin (B1170675) forms the basis of these powerful detection and purification methods. creative-diagnostics.comtcichemicals.com this compound can be strategically employed to create biotinylated biomolecules for these applications.

A common strategy involves the use of a related compound, Biotin-PEG-NHS ester, where the NHS ester reacts with primary amines on a target molecule to directly attach the biotin-PEG moiety. creative-diagnostics.combiochempeg.com This is a straightforward method for general biotinylation.

However, the bifunctional nature of this compound allows for more complex and multi-step biotinylation strategies. For instance, a researcher might first conjugate a specific ligand to a protein of interest. Then, using this compound, the linker can be attached to the ligand-protein conjugate via its NHS ester. Following the deprotection of the Fmoc group, the now-exposed amine can be reacted with an NHS ester of biotin (e.g., Biotin-NHS or Biotin-PEG-NHS). creative-diagnostics.combroadpharm.com This allows for the site-specific introduction of a biotin tag, which can be useful for orienting the biomolecule on a streptavidin-coated surface for affinity assays. The PEG spacer in this construct helps to minimize steric hindrance, ensuring that the biotin tag is accessible for binding to streptavidin. biochempeg.com

| Biotinylation Reagent | Reactive Group | Target Functional Group |

| Biotin-NHS ester | NHS ester | Primary Amine (-NH₂) |

| Biotin-PEG2-NHS ester | NHS ester | Primary Amine (-NH₂) broadpharm.com |

| Biotin-PEG4-Alkyne | Alkyne | Azide (B81097) (-N₃) biochempeg.com |

This table presents various biotinylation reagents and their reactive functionalities used in bioconjugation.

Research into E-Selectin Antagonists and Related Bioactive Compounds

E-selectin is a cell adhesion molecule that plays a critical role in the inflammatory response by mediating the tethering and rolling of leukocytes on the surface of endothelial cells. As such, it has become an important therapeutic target for a range of inflammatory diseases. A significant area of research has been the development of small molecules and glycomimetics that can act as antagonists, blocking the interaction of E-selectin with its natural carbohydrate ligands, such as Sialyl Lewisx (sLex). ualberta.ca

Fmoc-NH-PEG2-NHS ester has been identified as a key intermediate in the synthesis of potent E-selectin antagonists. chemondis.comchemsrc.commedchemexpress.com Its structure is well-suited for building the complex architecture of these bioactive compounds. In the synthesis of glycomimetic E-selectin antagonists, the Fmoc-protected amine can be deprotected and then coupled to a carbohydrate-mimicking scaffold. The other end of the molecule, which contains a carboxylic acid that can be activated to an NHS ester, is then used to attach another pharmacophore or a group that enhances the compound's pharmacokinetic properties. The use of Fmoc-NH-PEG2-COOH, a precursor to the NHS ester, has been documented in the preparation of these antagonists. chemsrc.com The PEG linker in this context serves to provide an appropriate spatial orientation for the different parts of the antagonist to bind effectively to the E-selectin protein. Research in this area has demonstrated that the development of such antagonists can lead to compounds with significantly improved affinity for E-selectin compared to the natural ligand. ualberta.ca

| Compound | Role in E-Selectin Antagonist Research |

| Sialyl Lewisx (sLex) | Natural ligand for E-selectin, serves as a lead structure. ualberta.ca |

| Fmoc-NH-PEG2-NHS ester | Intermediate in the synthesis of E-selectin antagonists. chemondis.comchemsrc.commedchemexpress.com |

| Glycomimetic compounds | Synthetic molecules designed to mimic the binding of natural ligands to E-selectin. chemsrc.com |

This table outlines key molecules involved in the research and development of E-selectin antagonists.

Analytical Methodologies for Characterizing Fmoc Peg2 Nhs Ester Conjugates

Spectroscopic Techniques for Structural Elucidation of Conjugated Species

Spectroscopic methods are indispensable for confirming the covalent attachment of the Fmoc-PEG2-NHS ester to the target molecule and for assessing any conformational changes that may occur upon conjugation.

Fourier-Transform Infrared (FTIR) Spectroscopy provides valuable information about the chemical bonds present in the conjugate. The formation of the amide bond between the NHS ester and an amine on the target molecule can be confirmed by the appearance of characteristic amide I and amide II bands in the IR spectrum. unige.chmdpi.com The presence of the PEG spacer is indicated by a strong C-O stretching band around 1100 cm⁻¹. researchgate.net Additionally, the carbonyl stretching peak of the Fmoc group can be observed around 1720 cm⁻¹, confirming its presence before deprotection. frontiersin.org

Circular Dichroism (CD) Spectroscopy is particularly useful for assessing the secondary structure of protein or peptide conjugates. This technique can determine if the α-helical or β-sheet content of the biomolecule has been altered by the PEGylation process. researchgate.netmdpi.com Comparative studies using CD have generally shown that the protein structure remains largely unchanged after PEGylation. researchgate.net

Fluorescence Spectroscopy can be employed, particularly when the Fmoc group is present, as it is fluorescent. The fluorescence intensity can be used to monitor the conjugation reaction and the subsequent deprotection step. frontiersin.orgrsc.org Changes in the fluorescence spectrum upon conjugation can also provide information about the local environment of the fluorophore. frontiersin.org

| Technique | Information Gained | Typical Observations for this compound Conjugates |

| NMR Spectroscopy | Detailed atomic-level structure, confirmation of covalent linkage. | Appearance of PEG backbone signals, presence or absence of Fmoc group signals. unige.chfrontiersin.orgrsc.org |

| FTIR Spectroscopy | Presence of functional groups and confirmation of bond formation. | Amide I and II bands (amide bond), C-O stretch (PEG), C=O stretch (Fmoc group). unige.chfrontiersin.orgmdpi.com |

| CD Spectroscopy | Secondary structure of proteins/peptides. | Conservation of α-helix and β-sheet content post-conjugation. researchgate.netmdpi.com |

| Fluorescence Spectroscopy | Monitoring of conjugation and deprotection (Fmoc group). | Changes in fluorescence intensity corresponding to the presence or removal of the Fmoc group. frontiersin.orgrsc.org |

Chromatographic Separations for Purity Assessment and Product Isolation

Chromatographic techniques are essential for separating the desired conjugate from unreacted starting materials, by-products, and different isomeric forms, thereby ensuring the purity of the final product. google.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis and purification of PEGylated molecules. frontiersin.orgresearchgate.net Reversed-phase HPLC (RP-HPLC) is widely used to separate the conjugate from the free peptide or protein and the unconjugated PEG linker. google.comresearchgate.netnih.gov The retention time of the conjugate will differ from that of the starting materials due to the change in hydrophobicity. However, because PEG itself lacks a strong UV chromophore, detection can be challenging. chromatographyonline.com To overcome this, HPLC systems are often coupled with detectors like evaporative light scattering detectors (ELSD) or charged aerosol detectors (CAD), which can detect non-volatile analytes regardless of their UV absorbance. chromatographyonline.comquality-assistance.comcaymanchem.com

Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is effective for separating the higher molecular weight PEGylated conjugate from the smaller, unreacted species. quality-assistance.comgoogle.com SEC can also provide information on the degree of PEGylation and the presence of aggregates. quality-assistance.com Combining SEC with other detectors, such as multi-angle laser light scattering (MALLS), can provide an accurate determination of the molecular mass distribution of the conjugate. quality-assistance.com

| Chromatographic Method | Separation Principle | Application in this compound Conjugate Analysis |

| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Separation of conjugate from unreacted peptide/protein and PEG linker. google.comresearchgate.net |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Isolation of high molecular weight conjugates, detection of aggregates. quality-assistance.comgoogle.com |

| Ion-Exchange Chromatography (IEX) | Net Charge | Purification of conjugates with altered charge, separation of isomers. google.com |

Mass Spectrometry-Based Approaches for Conjugate Identification and Stoichiometry

Mass spectrometry (MS) is a powerful technique for the precise determination of the molecular weight of the conjugate, which confirms the successful PEGylation and allows for the determination of the number of PEG chains attached (stoichiometry). frontiersin.orgwalshmedicalmedia.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a widely used technique for the characterization of PEGylated proteins and peptides. walshmedicalmedia.comcreative-proteomics.comresearchgate.net It provides the average molecular weight of the conjugate and can reveal the heterogeneity of the sample, showing the distribution of species with different numbers of attached PEG chains. walshmedicalmedia.comnih.gov This method is valuable for quickly verifying the success and extent of the PEGylation reaction. google.comresearchgate.net

Electrospray Ionization (ESI) MS is another common MS technique that can be coupled with liquid chromatography (LC-MS) for online separation and analysis. walshmedicalmedia.comcreative-proteomics.com ESI-MS is known for its high accuracy and sensitivity, allowing for precise mass determination and the identification of PEGylation sites. walshmedicalmedia.comcreative-proteomics.com The combination of LC with MS/MS (tandem mass spectrometry) can be used to sequence the peptide or protein and pinpoint the exact location of PEG attachment by analyzing the fragmentation patterns. quality-assistance.com

The characterization of this compound conjugates often involves digesting the protein with an enzyme like trypsin and then analyzing the resulting peptide fragments by LC-MS/MS. This "peptide mapping" approach can identify the specific lysine (B10760008) residues or the N-terminus where the PEGylation has occurred. quality-assistance.com

| Mass Spectrometry Technique | Key Information Provided | Relevance to this compound Conjugates |

| MALDI-TOF MS | Average molecular weight, degree of PEGylation, heterogeneity. | Rapid confirmation of conjugation and assessment of product distribution. google.comwalshmedicalmedia.comresearchgate.net |

| ESI-MS (often with LC) | Precise molecular weight, identification of PEGylation sites. | Accurate mass determination and localization of the PEG chain on the target molecule. walshmedicalmedia.comcreative-proteomics.com |

| LC-MS/MS (Peptide Mapping) | Specific site of conjugation. | Pinpointing the exact amino acid residue(s) modified with the PEG linker. quality-assistance.com |

Challenges and Future Research Directions in Fmoc Peg2 Nhs Ester Chemistry

Exploration of Alternative Reactivity and Bioorthogonal Conjugation Chemistries

While the NHS ester-amine reaction is robust, its limitation to primary amines has prompted the exploration of alternative and bioorthogonal conjugation chemistries to expand the utility of Fmoc-PEG2-NHS ester and its derivatives. lumiprobe.com Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. confluore.com

The Fmoc-protected amine of the linker, once deprotected, provides a handle for a variety of conjugation strategies. broadpharm.comcd-bioparticles.net This allows for the introduction of functionalities that can participate in bioorthogonal reactions. Some of the key areas of exploration include:

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are powerful tools for bioconjugation. frontiersin.org By modifying the deprotected amine of the Fmoc-PEG2 linker with an azide (B81097) or an alkyne, it can be specifically reacted with a partner molecule bearing the corresponding functional group. lumiprobe.com

Inverse-Electron-Demand Diels-Alder Reaction (iEDDA): This reaction between a tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), is known for its exceptionally fast reaction rates. axispharm.comgoogle.com The amine of the linker can be functionalized with either a tetrazine or a TCO moiety for rapid and specific conjugation. broadpharm.comnih.gov

Oxime Ligation: The reaction between an aminooxy or hydroxylamine (B1172632) group and an aldehyde or ketone to form an oxime linkage is another valuable bioorthogonal reaction. frontiersin.org The amine of the linker can be converted to an aminooxy group for this purpose.

These alternative chemistries offer greater control and specificity in creating complex biomolecular constructs. They enable the assembly of molecules with high precision, which is crucial for applications in targeted drug delivery and the development of multifunctional therapeutic agents. frontiersin.org

Development of Novel Linker Architectures for Controlled Release and Targeting

Controlled Release Mechanisms:

A key area of development is the incorporation of cleavable functionalities within the linker. axispharm.com These linkers are designed to be stable in circulation but to release the drug under specific conditions found at the target site, such as a tumor microenvironment. axispharm.comjenkemusa.com This minimizes off-target toxicity and enhances the therapeutic window. axispharm.com Examples of cleavable moieties that can be integrated into the linker structure include:

Disulfide Bonds: These are stable in the bloodstream but are readily cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells. axispharm.com

pH-Sensitive Linkers: Linkers containing groups like hydrazones or certain esters can be designed to hydrolyze and release the drug in the acidic environment of endosomes or lysosomes after cellular internalization. axispharm.com

Enzyme-Cleavable Peptides: Short peptide sequences, such as the Val-Cit-PAB (valine-citrulline-p-aminobenzylalcohol) motif, can be incorporated into the linker. medchemexpress.com These are specifically cleaved by proteases like cathepsin B, which are often overexpressed in tumor cells. medchemexpress.com

Targeting Moieties:

The Fmoc-protected amine of the linker provides a convenient point of attachment for targeting ligands after the initial conjugation via the NHS ester. axispharm.com By deprotecting the Fmoc group, a variety of molecules that can direct the conjugate to specific cells or tissues can be introduced. broadpharm.comcd-bioparticles.net These can include:

Antibodies or antibody fragments: For targeting specific cell surface antigens.

Peptides: For binding to specific receptors.

Small molecules or vitamins: For targeting cells that overexpress the corresponding transporters.

The development of these sophisticated linker architectures is crucial for the next generation of targeted therapies, enabling precise control over where and when a drug is released.

Expansion of Applications in Emerging Therapeutic Modalities and Materials Science

The versatility of this compound and its derivatives is driving their application in a range of innovative therapeutic and material science fields.

Emerging Therapeutic Modalities:

PROTACs (Proteolysis Targeting Chimeras): this compound is utilized as a PEG-based linker in the synthesis of PROTACs. medchemexpress.combioscience.co.uktargetmol.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. medchemexpress.com The PEG linker in a PROTAC connects the ligand that binds to the target protein and the ligand that binds to the E3 ligase.

Antibody-Drug Conjugates (ADCs): As discussed previously, the development of cleavable linkers based on the this compound scaffold is central to advancing ADC technology. biochempeg.com These linkers ensure that the potent cytotoxic payload is delivered specifically to cancer cells, improving efficacy and reducing side effects.

Nucleic Acid-Based Therapeutics: PEGylation, facilitated by linkers like this compound, is being explored to improve the delivery and pharmacokinetic properties of nucleic acid-based drugs, such as siRNA and antisense oligonucleotides. unige.ch

Materials Science:

The ability of this compound to connect different molecular entities makes it a valuable building block in materials science. biochempeg.combiochempeg.com Applications include:

Hydrogel Formation: Crosslinking polymers with bifunctional linkers can lead to the formation of hydrogels for applications in tissue engineering and controlled drug release.

Surface Modification: The NHS ester can be used to immobilize biomolecules onto amine-functionalized surfaces, creating biosensors or biocompatible coatings on medical devices. biochempeg.com

Nanoparticle Functionalization: this compound can be used to attach targeting ligands or other functional molecules to the surface of nanoparticles for applications in drug delivery and medical imaging. biosynth.com

The ongoing research and development in the chemistry of this compound are poised to unlock new possibilities in medicine and materials science, addressing current limitations and paving the way for more effective and sophisticated molecular technologies.

Q & A

Basic Research Questions

Q. What are the key structural features of Fmoc-PEG2-NHS ester, and how do they influence its reactivity in bioconjugation?

- Answer: this compound contains three functional elements:

- Fmoc group : Protects the amine during synthesis; removable via piperidine or DBU in DMF (20–30% v/v) .

- PEG2 spacer : Enhances solubility in aqueous buffers (up to 50 mg/mL) and reduces steric hindrance during conjugation .

- NHS ester : Reacts with primary amines (e.g., lysine residues) at pH 7.4–8.5, forming stable amide bonds. Reactivity decreases in humid environments due to hydrolysis (half-life: ~4 hours at 25°C) .

Q. How should this compound be stored to maintain stability, and what degradation markers should researchers monitor?

- Answer :

- Storage : Store at –20°C under argon to prevent hydrolysis and oxidation. Lyophilized powder retains stability for ≥12 months if desiccated .

- Degradation Signs :

- Hydrolysis: Loss of NHS ester peak in NMR (disappearance of δ 2.8 ppm triplet for NHS group) .

- Oxidation: Yellow discoloration; confirm via LC-MS for PEG chain fragmentation (unexpected m/z peaks) .

Q. What are the standard protocols for conjugating this compound to amine-containing biomolecules (e.g., peptides, antibodies)?

- Answer :

Deprotection : Treat with 20% piperidine in DMF (2 × 10 min) to remove Fmoc, then neutralize with 0.5 M HCl .

Conjugation : React with target amine (e.g., 10 mM lysine in PBS, pH 8.0) at 4°C for 4–6 hours.

Purification : Use size-exclusion chromatography (e.g., Sephadex G-25) to separate unreacted linker .

- Critical Parameter : Maintain molar excess of NHS ester (5:1) over amine to compensate for hydrolysis .

Advanced Research Questions

Q. How does the PEG spacer length (e.g., PEG2 vs. PEG4) impact the efficiency of this compound in PROTAC design?

- Answer :

- PEG2 : Short spacer (11.4 Å) limits reach between E3 ligase and target protein but reduces nonspecific binding. Ideal for intracellular targets with compact binding pockets .

- PEG4 : Longer spacer (22.8 Å) improves degradation efficiency for membrane-bound proteins (e.g., EGFR) but increases hydrodynamic radius, affecting cellular uptake .

Q. What experimental strategies can resolve contradictions in reported solubility data for this compound?

- Background : Some studies report solubility in water (up to 50 mg/mL), while others note limited solubility (<10 mg/mL) .

- Methodology :

- Dynamic Light Scattering (DLS) : Measure aggregation in aqueous buffers (e.g., PBS vs. HEPES).

- Solubility Optimization : Add co-solvents (e.g., 10% DMSO) or adjust pH (7.4–8.0) to enhance dispersion .

Q. How can researchers mitigate hydrolysis of the NHS ester during large-scale protein conjugation?

- Challenge : Hydrolysis reduces active ester availability, leading to low conjugation yields (<30%).

- Solutions :

- Temperature Control : Conduct reactions at 4°C to slow hydrolysis (extends half-life to ~12 hours) .

- In-situ Activation : Use coupling agents like EDC to regenerate NHS esters from carboxylic acid byproducts .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the stability of this compound in DMSO?

- Evidence : Some protocols recommend DMSO as a stock solvent , while others note ester degradation in DMSO after 24 hours .

- Resolution :

- NMR Analysis : Dissolve in DMSO-d6 and track NHS ester signals over time.

- Revised Protocol : Prepare fresh DMSO stocks (<6 hours old) and avoid freeze-thaw cycles .

Comparative Methodological Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.